molecular formula C23H36FN6Na2O15P B1264189 Fostamatinib disodium hexahydrate CAS No. 914295-16-2

Fostamatinib disodium hexahydrate

Numéro de catalogue: B1264189
Numéro CAS: 914295-16-2
Poids moléculaire: 732.5 g/mol
Clé InChI: ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du fostamatinib disodium hexahydrate implique plusieurs étapes, à partir des composés organiques de base. . Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour assurer les transformations chimiques souhaitées. Les méthodes de production industrielle impliquent une synthèse à grande échelle dans des environnements contrôlés pour maintenir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Fostamatinib disodium hexahydrate subit plusieurs types de réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la tyrosine kinase de la rate. Cette enzyme joue un rôle crucial dans les voies de signalisation des cellules immunitaires, en particulier dans la destruction des plaquettes. En bloquant la tyrosine kinase de la rate, le fostamatinib réduit la capacité du système immunitaire à détruire les plaquettes, augmentant ainsi la numération plaquettaire et réduisant le risque de saignement .

Applications De Recherche Scientifique

Treatment of Chronic Immune Thrombocytopenia

Overview of ITP
Chronic immune thrombocytopenia is an autoimmune disorder characterized by low platelet counts due to the immune system's destruction of platelets. Patients often experience severe bruising, bleeding, and fatigue. Traditional treatments include corticosteroids, immunoglobulins, and splenectomy; however, many patients do not respond adequately to these therapies .

Clinical Trials and Efficacy
Fostamatinib was approved by the FDA in April 2018 for treating adults with ITP who have had insufficient responses to previous treatments. The approval was based on results from two pivotal Phase 3 trials (FIT-1 and FIT-2), which demonstrated that fostamatinib significantly increased stable platelet responses compared to placebo. Specifically, in FIT-1, 18% of patients receiving fostamatinib achieved stable platelet counts compared to none in the placebo group (p=0.03) . In FIT-2, the response was 16% versus 4% for placebo (p=0.26) .

StudyTreatment GroupStable Platelet Response (%)p-value
FIT-1Fostamatinib18%0.03
FIT-1Placebo0%
FIT-2Fostamatinib16%0.26
FIT-2Placebo4%

Safety Profile
The most common adverse reactions observed in clinical trials include diarrhea, hypertension, nausea, dizziness, and increased liver enzymes. Serious adverse events like febrile neutropenia and pneumonia were reported but occurred in less than 1% of patients .

Other Investigational Applications

Autoimmune Hemolytic Anemia
Fostamatinib is currently being evaluated for its efficacy in treating autoimmune hemolytic anemia (AIHA). A Phase II study aims to assess its safety and effectiveness in patients who have failed prior treatments. The primary outcome measures include hemoglobin response rates after 12 weeks of treatment .

COVID-19 Treatment
In addition to hematological applications, fostamatinib has been investigated for treating hospitalized COVID-19 patients. A Phase II trial sponsored by the NIH demonstrated that fostamatinib met safety endpoints comparable to standard care while showing potential improvements in mortality and ICU stay duration . However, the FDA did not grant Emergency Use Authorization based on the data submitted from this trial .

Mécanisme D'action

Fostamatinib disodium hexahydrate exerts its effects by inhibiting the activity of spleen tyrosine kinase. This enzyme plays a crucial role in the signaling pathways of immune cells, particularly in the destruction of platelets. By blocking spleen tyrosine kinase, fostamatinib reduces the immune system’s ability to destroy platelets, thereby increasing platelet counts and reducing the risk of bleeding .

Comparaison Avec Des Composés Similaires

Fostamatinib disodium hexahydrate est unique dans son inhibition spécifique de la tyrosine kinase de la rate. Des composés similaires comprennent :

Comparé à ces composés, le fostamatinib inhibe directement l'enzyme responsable de la destruction des plaquettes, offrant un mécanisme d'action et une approche thérapeutique différents .

Activité Biologique

Fostamatinib disodium hexahydrate, marketed under the name Tavalisse, is a spleen tyrosine kinase (SYK) inhibitor primarily indicated for the treatment of chronic immune thrombocytopenia (ITP). This compound has garnered attention due to its unique mechanism of action and its efficacy in increasing platelet counts in patients who have not responded adequately to other treatments.

Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406. This metabolite inhibits SYK, which plays a critical role in the signaling pathways of immune cells involved in the destruction of platelets. By blocking SYK, fostamatinib disrupts the signal transduction from Fc receptors and B-cell receptors, thereby reducing the antibody-mediated destruction of platelets. This mechanism is particularly relevant in conditions like ITP, where the immune system mistakenly targets and destroys platelets .

Efficacy in Immune Thrombocytopenia

Fostamatinib's effectiveness was evaluated in several clinical trials. The pivotal Phase 3 trials, FIT-1 and FIT-2, included a total of 150 patients with chronic ITP who had previously failed other treatments. The results demonstrated that:

  • In FIT-1, 18% of patients receiving fostamatinib achieved a stable platelet response compared to 0% on placebo (p=0.03).
  • In FIT-2, 16% of fostamatinib patients achieved a stable response versus 4% on placebo (p=0.26) .

The combined data from both studies showed a statistically significant difference favoring fostamatinib when analyzed together (p=0.007) .

Efficacy in Autoimmune Hemolytic Anemia

Fostamatinib has also been investigated for its efficacy in treating warm antibody autoimmune hemolytic anemia (wAIHA). In a study involving patients with wAIHA:

  • 35.6% of patients treated with fostamatinib achieved a durable hemoglobin response compared to 26.7% on placebo (p=0.398).
  • A post hoc analysis revealed significant differences in response rates among patients from different regions, with U.S., Canada, and Western Europe showing 36% response for fostamatinib versus 10.7% for placebo (p=0.030) .

Adverse Effects

The most common adverse reactions reported in clinical trials include:

  • Diarrhea
  • Hypertension
  • Nausea
  • Dizziness
  • Increased liver enzymes (ALT/AST)
  • Respiratory infections
  • Rash

Serious adverse reactions were reported at low frequencies and included febrile neutropenia and pneumonia .

Pharmacokinetics and Pharmacodynamics

Fostamatinib exhibits a pharmacokinetic profile characterized by:

  • Absorption: Rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Metabolism: Primarily metabolized by UDP-glucuronosyltransferase enzymes.
  • Excretion: The drug is eliminated mainly through fecal excretion.

The pharmacodynamics indicate that R406 effectively inhibits SYK activity, leading to decreased activation of immune cells responsible for platelet destruction .

Summary of Clinical Findings

StudyPatient PopulationTreatmentResponse Rate (%)p-value
FIT-1Chronic ITPFostamatinib180.03
FIT-1Chronic ITPPlacebo0-
FIT-2Chronic ITPFostamatinib160.26
FIT-2Chronic ITPPlacebo4-
wAIHA StudywAIHA PatientsFostamatinib35.60.398
wAIHA StudywAIHA PatientsPlacebo26.7-

Propriétés

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36FN6Na2O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914295-16-2
Record name Fostamatinib disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914295162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EEZ49YVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostamatinib disodium hexahydrate
Reactant of Route 2
Reactant of Route 2
Fostamatinib disodium hexahydrate
Reactant of Route 3
Reactant of Route 3
Fostamatinib disodium hexahydrate
Reactant of Route 4
Reactant of Route 4
Fostamatinib disodium hexahydrate
Reactant of Route 5
Reactant of Route 5
Fostamatinib disodium hexahydrate
Reactant of Route 6
Reactant of Route 6
Fostamatinib disodium hexahydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.